4-(2-溴-2-丙烯基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

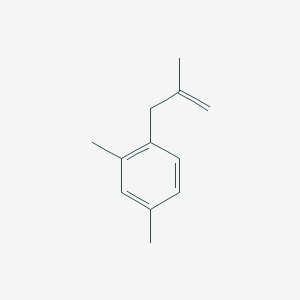

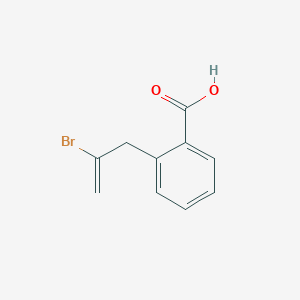

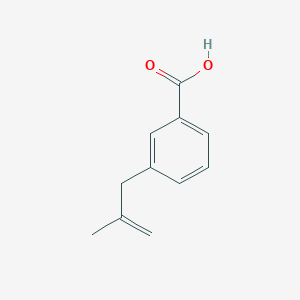

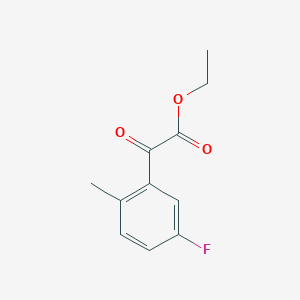

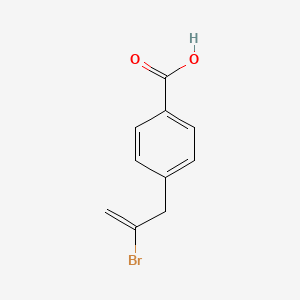

“4-(2-Bromo-2-propenyl)benzoic acid” is a chemical compound with the molecular formula C10H9BrO2 . It is a reagent used in the synthesis of various compounds .

Molecular Structure Analysis

The molecular structure of “4-(2-Bromo-2-propenyl)benzoic acid” consists of a benzoic acid group attached to a bromo-propenyl group . The molecular weight of this compound is 241.08 .Chemical Reactions Analysis

“4-(2-Bromo-2-propenyl)benzoic acid” can participate in various chemical reactions due to the presence of the reactive bromo-propenyl group. It has been used as a reagent in the synthesis of 5-thia-2,6-diamino-4 (3H)-oxopyrimidine as potent inhibitors of glycinamide ribonucleotide transformylase (GART) .科学研究应用

医学成像中的放射合成

4-(2-溴-2-丙烯基)苯甲酸用于合成放射标记化合物。例如,它被用作合成2-放射碘酚酸的前体,这是一种潜在的葡萄糖转运蛋白(GLUT)示踪剂。这种化合物是从对羟基肉桂酸合成的,通过Cu(I)辅助的亲核非同位素交换反应进行放射合成过程,在最佳条件下实现高标记产率(Mertens, Boumon, & Steegmans, 2001)。

吡咯和吡咯烷化合物的合成

4-(2-溴-2-丙烯基)苯甲酸在吡咯和吡咯烷化合物的合成中起着关键作用。这些化合物是通过4-溴-2-羟基苯甲酸肼与芳香醛的缩合反应合成的,并且被评估其抗菌和抗真菌活性,展示了该化合物在药物化学中的实用性(Mehta, 2013)。

关键中间体的工业放大

在制药生产中,4-(2-溴-2-丙烯基)苯甲酸作为中间体发挥作用。例如,它用于可扩展合成5-溴-2-氯-4-(甲氧羰基)苯甲酸,这是生产SGLT2抑制剂治疗糖尿病的关键组分。这展示了它在治疗药物的开发和大规模生产中的实用性(Zhang et al., 2022)。

分子结构和反应性分析

使用密度泛函理论(DFT)研究4-(2-溴-2-丙烯基)苯甲酸衍生物的分子结构和反应性。这些研究对于理解化学反应性至关重要,有助于预测这些化合物在不同环境或反应中的行为。这种研究对计算化学和材料科学领域至关重要(Yadav et al., 2022)。

抗病毒和细胞毒活性

研究还探讨了从4-(2-溴-2-丙烯基)苯甲酸衍生的化合物的抗病毒和细胞毒活性。例如,特定衍生物已显示出针对单纯疱疹病毒和牛痘病毒的明显抗病毒活性,突显了该化合物在新型抗病毒药物开发中的潜力(Selvam et al., 2010)。

作用机制

Target of Action

4-(2-Bromo-2-propenyl)benzoic acid is a reagent used in the synthesis of various compounds. It has been reported to be involved in the synthesis of 5-thia-2,6-diamino-4 (3H)-oxopyrimidine, which are potent inhibitors of glycinamide ribonucleotide transformylase (GART) . GART is an enzyme involved in the de novo purine biosynthesis pathway, which is crucial for DNA and RNA synthesis.

Mode of Action

It is known that benzylic halides, such as this compound, typically undergo nucleophilic substitution reactions . In these reactions, the bromine atom on the benzylic carbon is replaced by another group, which can alter the properties and biological activity of the molecule.

Biochemical Pathways

The compound is used in the synthesis of 5-thia-2,6-diamino-4 (3H)-oxopyrimidine, which inhibits GART . This inhibition disrupts the de novo purine biosynthesis pathway, affecting the production of purine nucleotides necessary for DNA and RNA synthesis.

Result of Action

The molecular and cellular effects of 4-(2-Bromo-2-propenyl)benzoic acid would depend on the specific targets of the compound. As a reagent in the synthesis of GART inhibitors, it could potentially lead to decreased DNA and RNA synthesis in cells, affecting cell growth and proliferation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 4-(2-Bromo-2-propenyl)benzoic acid. For instance, the nucleophilic substitution reactions it undergoes may be affected by the pH of the environment . .

属性

IUPAC Name |

4-(2-bromoprop-2-enyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c1-7(11)6-8-2-4-9(5-3-8)10(12)13/h2-5H,1,6H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJPJCPKHYSTVQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC1=CC=C(C=C1)C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641269 |

Source

|

| Record name | 4-(2-Bromoprop-2-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Bromo-2-propenyl)benzoic acid | |

CAS RN |

732249-63-7 |

Source

|

| Record name | 4-(2-Bromoprop-2-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。